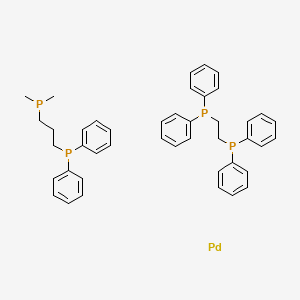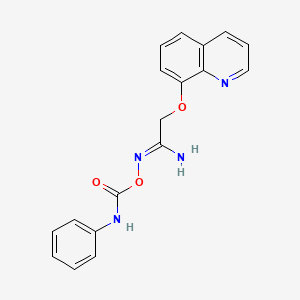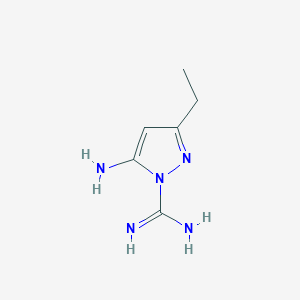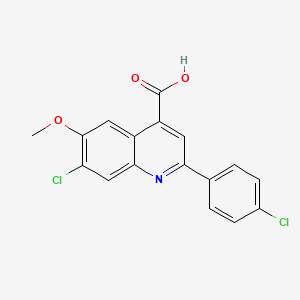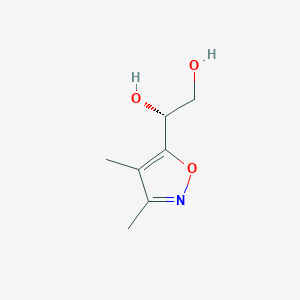
(R)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is a chiral compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylisoxazole ring attached to an ethane-1,2-diol moiety. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Methyl Groups: The methyl groups at positions 3 and 4 of the isoxazole ring can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Ethane-1,2-diol: The ethane-1,2-diol moiety can be attached to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(S)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The enantiomer of the compound with a different spatial arrangement.
1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The racemic mixture containing both ®- and (S)-enantiomers.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(1R)-1-(3,4-dimethyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H11NO3/c1-4-5(2)8-11-7(4)6(10)3-9/h6,9-10H,3H2,1-2H3/t6-/m1/s1 |
InChIキー |
NZYOWZLEHZQQAE-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(ON=C1C)[C@@H](CO)O |
正規SMILES |
CC1=C(ON=C1C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
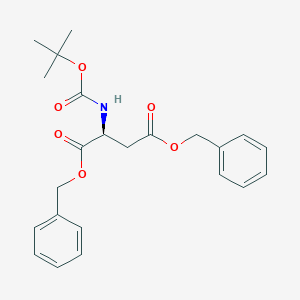
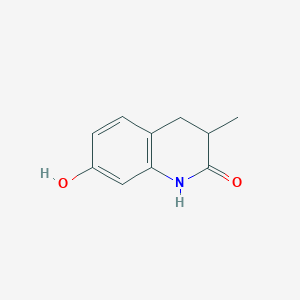



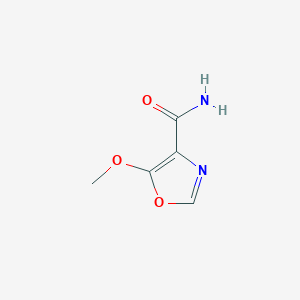
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)

![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
